- Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by RutheniumJournal of the American Chemical Society, 2018, 140(38), 11931-11934,
Cas no 930-87-0 (1,2,5-Trimethylpyrrole)

1,2,5-Trimethylpyrrole 化学的及び物理的性質
名前と識別子
-
- 1,2,5-Trimethylpyrrole
- 1.2.5-Trimethylpyrrole
- C7H11N
- NSC 81220
- 1,2,5-Trimethyl-1H-pyrrole (ACI)
- Pyrrole, 1,2,5-trimethyl- (6CI, 7CI, 8CI)
- 930-87-0
- 1,2,5-TRIMEHYLPYRROLE
- 1,2,5-Trimethylpyrrole, 99%
- Pyrrole, 1,2,5-trimethyl
- MFCD00003090
- PYRROLE, 1,2,5-TRIMETHYL-
- NSC81220
- AS-78356
- T1939
- 1,2,5-Trimethyl-1H-pyrrole #
- 7K4P5HS0RP
- EN300-21742
- InChI=1/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H
- 1,2,5-Trimethyl-1H-pyrrole
- DTXSID20239239
- NS00042220
- 1H-Pyrrole, 1,2,5-trimethyl-
- UNII-7K4P5HS0RP
- SY048165
- D92550
- SCHEMBL254079
- CHEBI:184439
- CS-0239671
- NSC-81220
- AKOS000101244
- Q63396362
- pyrrole, 1,2,5 trimethyl-
- EINECS 213-225-6
-
- MDL: MFCD00003090
- インチ: 1S/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H3
- InChIKey: YRABRACUKBOTKB-UHFFFAOYSA-N
- ほほえんだ: C1=C(C)N(C)C(C)=C1
計算された属性
- せいみつぶんしりょう: 109.08900
- どういたいしつりょう: 109.089149
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 70.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 4.9
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.807 g/mL at 25 °C(lit.)
- ゆうかいてん: 1.5°C (estimate)
- ふってん: 173 °C(lit.)
- フラッシュポイント: 華氏温度:125.6°f
摂氏度:52°c - 屈折率: n20/D 1.498(lit.)
- ようかいど: 微溶性(2.2 g/l)(25ºC)、
- すいようせい: Slightly soluble in water (2.2 g/L at 25°C).
- PSA: 4.93000
- LogP: 1.64190
- ようかいせい: 未確定
- じょうきあつ: 1.7±0.3 mmHg at 25°C
1,2,5-Trimethylpyrrole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S16-S26-S36
-
危険物標識:
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- 危険レベル:3.2
- 包装グループ:III
- 包装等級:III
- セキュリティ用語:3.2
- リスク用語:R10
1,2,5-Trimethylpyrrole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,2,5-Trimethylpyrrole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21742-5.0g |
1,2,5-trimethyl-1H-pyrrole |
930-87-0 | 95% | 5.0g |
$42.0 | 2023-02-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1939-25ml |
1,2,5-Trimethylpyrrole |
930-87-0 | 98.0%(GC) | 25ml |
¥1340.0 | 2022-06-10 | |
Enamine | EN300-21742-0.5g |
1,2,5-trimethyl-1H-pyrrole |
930-87-0 | 95% | 0.5g |
$19.0 | 2023-09-16 | |
Enamine | EN300-21742-10.0g |
1,2,5-trimethyl-1H-pyrrole |
930-87-0 | 95% | 10.0g |
$54.0 | 2023-02-14 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1939-5ML |
1,2,5-Trimethylpyrrole |
930-87-0 | >98.0%(GC) | 5ml |
¥430.00 | 2024-04-15 | |
abcr | AB144375-5 ml |
1,2,5-Trimethylpyrrole; . |
930-87-0 | 5 ml |
€56.50 | 2024-04-15 | ||
abcr | AB144375-25 ml |
1,2,5-Trimethylpyrrole; . |
930-87-0 | 25 ml |
€157.20 | 2024-04-15 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1939-25ml |
1,2,5-Trimethylpyrrole |
930-87-0 | 98.0%(GC) | 25ml |
¥1340.0 | 2023-09-01 | |
Aaron | AR003BOR-5g |
1,2,5-Trimethylpyrrole |
930-87-0 | 98% | 5g |
$104.00 | 2025-01-22 | |
1PlusChem | 1P003BGF-5g |
1,2,5-Trimethylpyrrole |
930-87-0 | 98% | 5g |
$105.00 | 2025-02-19 |
1,2,5-Trimethylpyrrole 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
- Reactions of "Cp2Ti:CH2" sources with acid anhydrides and imidesJournal of Organic Chemistry, 1985, 50(13), 2316-23,
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
1.2 Solvents: Dimethyl sulfoxide
- Formation of 1,2- and 1,2,5-substituted pyrroles from an (η5-pyrrolyl)-transition metal complexJournal of Organometallic Chemistry, 1987, 326(1),,
ごうせいかいろ 7
ごうせいかいろ 8
- Twin annulation of naphthalene via a 1,5-naphthodiyne synthon. New syntheses of chrysene and dibenzo[b,k]chryseneJournal of Organic Chemistry, 1983, 48(10), 1682-5,
ごうせいかいろ 9
- N-Alkylation of indole and pyrroles in dimethyl sulfoxideJournal of the Chemical Society, 1973, (5), 499-500,
ごうせいかいろ 10
- Rates of tritium exchange in a series of N-phenyl substituted pyrrolesJournal of the Chemical Society, 1992, (2), 295-8,
ごうせいかいろ 11
1.2 Solvents: Tetrahydrofuran ; 22 h, 65 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ; 1 h, rt
- A convenient one-pot synthesis of polysubstituted pyrroles from N-protected succinimidesTetrahedron Letters, 2014, 55(15), 2523-2526,
1,2,5-Trimethylpyrrole Raw materials
- Rhenium, [(2,3,4,5-η)-2,5-dimethyl-1H-pyrrol-1-yl]dihydrobis(triphenylphosphine)- (9CI)
- 2,5-Dimethylfuran
- Hexane-2,5-diol
- Methylmagnesium Chloride (3M in THF)
- N-Methylsuccinimide
- hexane-2,5-dione
- Titanium, bis(η5-2,4-cyclopentadien-1-yl)(2,2-dimethyl-1,3-propanediyl)-
1,2,5-Trimethylpyrrole Preparation Products
1,2,5-Trimethylpyrrole サプライヤー
1,2,5-Trimethylpyrrole 関連文献
-
Maxime De Abreu,Yue Tang,Etienne Brachet,Mohamed Selkti,Véronique Michelet,Philippe Belmont Org. Biomol. Chem. 2021 19 1037
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Yuan He,Zilong Huang,Kaikai Wu,Juan Ma,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2022 51 2759
-
Yongtae Kim,Yun Soo Choi,Su Kyung Hong,Yong Sun Park Org. Biomol. Chem. 2019 17 4554
-
4. Excited complex formation between heterocyclic compounds and aromatic hydrocarbons and aminesR. Stephen Davidson,Andrew Lewis,Terence D. Whelan J. Chem. Soc. Perkin Trans. 2 1977 1280
-
Chae S. Yi,Jie Zhang Chem. Commun. 2008 2349
-
Xiaoxi Zhao,Douglas W. Stephan Chem. Sci. 2012 3 2123
-
J. A. Balam-Villarreal,B. J. López-Mayorga,D. Gallardo-Rosas,R. A. Toscano,M. P. Carreón-Castro,V. A. Basiuk,F. Cortés-Guzmán,J. G. López-Cortés,M. C. Ortega-Alfaro Org. Biomol. Chem. 2020 18 1657
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Marie Laure Murat-Onana,Christophe Berini,Frédéric Minassian,Nadia Pelloux-Léon,Jean-No?l Denis Org. Biomol. Chem. 2010 8 2204
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Konrad Kowalski,Natsuko Suwaki,Janusz Zakrzewski,Andrew J. P. White,Nicholas J. Long,David J. Mann Dalton Trans. 2007 743
-
10. Photochromic heterocyclic fulgides. Part 5. Rearrangement reactions of (E)-α-1,2,5-trimethyl-3-pyrrylethylidene(isopropylidene)succinic anhydride end related compoundsStuart A. Harris,Harry G. Heller,Stephen N. Oliver J. Chem. Soc. Perkin Trans. 1 1991 3259
1,2,5-Trimethylpyrroleに関する追加情報
1,2,5-Trimethylpyrrole: A Comprehensive Overview
CAS No. 930-87-0, commonly referred to as 1,2,5-trimethylpyrrole, is a heterocyclic organic compound that has garnered significant attention in various scientific and industrial domains. This compound belongs to the pyrrole family, which is a five-membered aromatic ring containing one nitrogen atom and four carbon atoms. The presence of three methyl groups at positions 1, 2, and 5 of the pyrrole ring imparts unique chemical properties to this compound, making it a subject of interest in both academic research and commercial applications.
The structure of 1,2,5-trimethylpyrrole is characterized by its conjugated π-system, which contributes to its stability and reactivity. The molecule exhibits a planar geometry due to the aromaticity of the pyrrole ring. This planarity is crucial for its ability to participate in various chemical reactions, including electrophilic substitution and condensation reactions. Recent studies have highlighted the potential of this compound in the synthesis of advanced materials such as conductive polymers and coordination complexes.
In terms of physical properties, 1,2,5-trimethylpyrrole is typically a yellowish liquid with a boiling point around 160°C under standard conditions. Its solubility in organic solvents like dichloromethane and THF makes it suitable for use in organic synthesis reactions. The compound is also known for its moderate stability under ambient conditions; however, it can undergo oxidation or decomposition under harsh conditions such as high temperatures or exposure to strong oxidizing agents.
The synthesis of 1,2,5-trimethylpyrrole can be achieved through several methods. One common approach involves the cyclocondensation of aldehydes or ketones with ammonia or ammonium salts in the presence of appropriate catalysts. Another method utilizes the oxidation of pyrrolidine derivatives to form the pyrrole ring followed by alkylation to introduce methyl groups at specific positions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
1,2,5-trimethylpyrrole finds applications in diverse fields due to its versatile chemical properties. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. For instance, derivatives of this compound have been explored for their anti-inflammatory and antioxidant properties. In materials science, it is used as a precursor for synthesizing conductive polymers and metalloporphyrins with applications in electronics and catalysis.
The electronic properties of 1,2,5-trimethylpyrrole make it an attractive candidate for use in organic electronics. Its ability to form stable charge transfer complexes with various acceptor molecules has been leveraged in the development of organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent research has focused on enhancing the electronic performance of these devices by modifying the substituents on the pyrrole ring or incorporating this compound into polymer backbones.
In addition to its role in materials science and electronics, 1,2,5-trimethylpyrrole has shown promise in catalysis applications. It can act as a ligand in transition metal complexes, facilitating catalytic processes such as hydrogenation and cross-coupling reactions. The steric bulk introduced by the methyl groups enhances the stability and selectivity of these catalysts under challenging reaction conditions.
The environmental impact of 1,2,5-trimethylpyrrole has also been a topic of interest among researchers. Studies have investigated its biodegradation pathways under aerobic and anaerobic conditions to assess its potential risks to aquatic ecosystems. Results indicate that while the compound can degrade under certain environmental conditions, further research is needed to fully understand its long-term ecological effects.
In conclusion,
CAS No.
930-87-0
, or
1
,
2
,
5
-trimethylpyrrole
, stands out as a versatile compound with wide-ranging applications across multiple disciplines.
Its unique chemical properties,
combined with recent advancements in synthesis methods,
make it an invaluable tool for researchers and industries alike.
As ongoing studies continue to uncover new potential uses,
this compound is poised to play an even more significant role in shaping future innovations.
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